BenchChemオンラインストアへようこそ!

GSTO1-IN-1

GSTO1 inhibition IC50 covalent inhibitor

GSTO1-IN-1 is a covalent GSTO1 inhibitor with validated co-crystal structure (PDB: 4YQM) confirming active-site Cys32 engagement. Distinct from non-covalent GSTO1-IN-3 (IC50 110 nM) and pan-GST inhibitors, its irreversible binding ensures unambiguous target residence time for reproducible pharmacology. Validated in vivo (20-45 mg/kg, 5-week HCT116 xenograft) with tumor inhibition and favorable tolerability. Ideal for cancer biology and NLRP3 inflammasome studies requiring mechanistically anchored GSTO1 inhibition.

Molecular Formula C10H12Cl2N2O3S
Molecular Weight 311.18 g/mol
Cat. No. B1672413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSTO1-IN-1
SynonymsGSTO1-1 inhibitor C1-27
Molecular FormulaC10H12Cl2N2O3S
Molecular Weight311.18 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl
InChIInChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)
InChIKeyYEHYODCKTNLFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (GSTO1-IN-1): Procurement-Grade GSTO1 Covalent Inhibitor for Oncology and Inflammation Research


2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, also designated as GSTO1-IN-1 or C1-27 (CAS 568544-03-6), is a synthetic chloroacetamide derivative that functions as a covalent, active-site-directed inhibitor of glutathione S-transferase omega 1 (GSTO1) [1]. The compound is characterized by a molecular formula of C10H12Cl2N2O3S and a molecular weight of 311.18 g/mol [2]. As a tool compound, it is supplied at purities ≥95% (with some vendors offering >99% HPLC-verified material) and demonstrates robust solubility in DMSO (≥300 mg/mL) . Its primary utility lies in probing GSTO1-dependent pathways in cancer biology and inflammatory signaling, where it serves as a well-validated pharmacological probe with an established co-crystal structure (PDB: 4YQM) confirming its covalent engagement with the catalytic cysteine residue (Cys32) [3].

Why Generic GST Inhibitors or Closely Related Chloroacetamides Cannot Substitute for 2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide in Targeted GSTO1 Studies


The GST superfamily comprises multiple classes (Alpha, Mu, Pi, Omega, Theta, Zeta) with overlapping substrate specificities but distinct biological roles. Pan-GST inhibitors (e.g., ethacrynic acid) or non-covalent GSTO1 inhibitors (e.g., GSTO1-IN-3, IC50 110 nM) lack the covalent, irreversible engagement with the GSTO1 active-site cysteine (Cys32) that defines the mechanism of GSTO1-IN-1 . Furthermore, structurally analogous chloroacetamides (e.g., 2-chloro-N-[3-(dimethylsulfamoyl)-4-iodophenyl]acetamide, IC50 130 nM) exhibit significant potency shifts due to subtle alterations in the aryl substitution pattern, highlighting that the precise 4-chloro-3-(dimethylsulfamoyl)phenyl pharmacophore is non-redundant for achieving low-nanomolar covalent inhibition of GSTO1 [1]. Procuring a generic "chloroacetamide" or an alternative GSTO1 inhibitor without the specific covalent binding mode validated by the 4YQM co-crystal structure introduces substantial uncertainty regarding target engagement, residence time, and downstream phenotypic effects, thereby compromising experimental reproducibility and mechanistic interpretation [2].

Quantitative Comparator Evidence for 2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (GSTO1-IN-1) Versus Closest Analogs and In-Class Alternatives


GSTO1 Inhibitory Potency (IC50) of GSTO1-IN-1 Versus ML175, GSTO1-IN-3, GSTO1-IN-4, and A13

GSTO1-IN-1 (C1-27) exhibits an IC50 of 31 nM against recombinant GSTO1, positioning it among the most potent covalent GSTO1 inhibitors characterized to date . For comparison, the well-validated covalent GSTO1 probe ML175 has an IC50 of 28 nM, while the non-covalent inhibitor GSTO1-IN-3 has an IC50 of 110 nM, and GSTO1-IN-4 has an IC50 of 40 nM [1]. The recently reported covalent inhibitor A13 is significantly less potent, with an IC50 of 457 nM . Thus, GSTO1-IN-1 offers potency within 1.1-fold of ML175, while being ~3.5-fold more potent than GSTO1-IN-3 and ~11-fold more potent than A13. This quantitative profile establishes GSTO1-IN-1 as a high-potency covalent probe comparable to ML175, but with a distinct chemical scaffold and intellectual property landscape [2].

GSTO1 inhibition IC50 covalent inhibitor

Covalent Binding Mode and Structural Validation of GSTO1-IN-1 (C1-27) Versus Non-Covalent GSTO1 Inhibitors

GSTO1-IN-1 (C1-27) engages GSTO1 via a covalent bond with the catalytic cysteine residue (Cys32), as unequivocally demonstrated by the 2.38 Å resolution X-ray co-crystal structure (PDB: 4YQM) [1]. The structure reveals that the chloroacetamide warhead forms a thioether linkage with Cys32, while the 4-chloro-3-(dimethylsulfamoyl)phenyl moiety occupies the hydrophobic H-site of the enzyme [2]. In contrast, GSTO1-IN-3 and GSTO1-IN-4 are non-covalent inhibitors, lacking the irreversible engagement and prolonged residence time conferred by covalent modification . The covalent mechanism is further substantiated by kinetic studies showing that C1-27 acts as a slow-turnover substrate, with only 86% recovery of enzyme activity after pre-incubation and extensive dilution, indicating prolonged target occupancy [3].

covalent inhibitor X-ray crystallography binding mode PDB 4YQM

In Vivo Antitumor Efficacy of GSTO1-IN-1 in HCT116 Colon Cancer Xenograft Model

GSTO1-IN-1 demonstrates statistically significant in vivo antitumor activity in the HCT116 human colon cancer xenograft model [1]. Nude mice bearing established HCT116 xenografts treated with GSTO1-IN-1 as a single agent at doses of 20-45 mg/kg for 5 weeks exhibited significant tumor growth inhibition compared to vehicle-treated controls (P<0.05) . Importantly, treatment at doses up to 45 mg/kg was generally well tolerated, with no overt signs of toxicity and no significant variations in average body weights throughout the study duration . While ML175 has been characterized for in situ target engagement, published in vivo efficacy data in xenograft models are less extensively documented for ML175 compared to GSTO1-IN-1 [2].

in vivo efficacy xenograft colon cancer HCT116

Selectivity Profile of GSTO1-IN-1: Competition with CMFDA for GSTO1 Binding in Complex Proteomes

GSTO1-IN-1 potently competes with 5-chloromethylfluorescein diacetate (CMFDA) for binding to recombinant GSTO1 as well as endogenous GSTO1 within the milieu of a soluble proteome, indicating robust target engagement even in a complex biological matrix . In contrast, ML175 has been characterized by competitive activity-based protein profiling (ABPP) and exhibits >350-fold selectivity against potential anti-targets at 10 μM [1]. While GSTO1-IN-1's broader selectivity profile against other GST isoforms has not been exhaustively profiled using ABPP, its potent competition with CMFDA—a known GSTO1 substrate—in proteomic lysates suggests a high degree of target specificity [2]. GSTO1-IN-3, by comparison, demonstrates explicit selectivity with IC50 >100 μM for GSTO2-2, GSTA1-1, and GSTP1-1 .

selectivity target engagement ABPP CMFDA

High-Impact Research and Preclinical Application Scenarios for 2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (GSTO1-IN-1)


GSTO1 Target Validation and Pathway Deconvolution in Cancer Cell Lines

GSTO1-IN-1 is optimally deployed as a chemical probe to interrogate GSTO1-dependent signaling pathways in cancer cells. At sub-micromolar concentrations, it inhibits clonogenic survival of HCT116 colon cancer cells and reduces cell viability in a dose-dependent manner . The covalent binding mode and established co-crystal structure (PDB: 4YQM) provide a mechanistic anchor for interpreting phenotypic outcomes, enabling researchers to link GSTO1 catalytic activity to specific cellular processes such as glutathionylation cycles, inflammatory signaling (e.g., NLRP3 inflammasome regulation), and chemoresistance mechanisms [1].

In Vivo Preclinical Efficacy Studies in Colon Cancer Xenograft Models

For researchers progressing from in vitro target validation to in vivo proof-of-concept studies, GSTO1-IN-1 offers a validated dosing regimen (20-45 mg/kg, 5-week treatment) with demonstrated tumor growth inhibition in the HCT116 xenograft model . The compound's favorable tolerability profile at efficacious doses—with no significant body weight loss or overt toxicity—makes it a suitable tool for monotherapy or combination studies aimed at assessing the therapeutic potential of GSTO1 inhibition in colon cancer . Researchers can leverage these established in vivo parameters to design experiments without extensive preliminary dose-ranging or toxicology studies.

Structure-Guided Medicinal Chemistry and Covalent Inhibitor Development

The high-resolution co-crystal structure of GSTO1-IN-1 bound to GSTO1 (PDB: 4YQM, 2.38 Å) provides an invaluable template for structure-based drug design [2]. Medicinal chemists can utilize this structural information to rationally modify the chloroacetamide warhead or the 4-chloro-3-(dimethylsulfamoyl)phenyl moiety to optimize potency, selectivity, or pharmacokinetic properties. The compound has already served as a lead for the development of more potent acrylamide-based inhibitors (e.g., compound 49, IC50 = 0.22 nM) and α-chloroacetamide derivatives with improved microsomal stability (half-life = 1.4 h) [3].

Investigating GSTO1-Mediated Inflammatory Signaling and Inflammasome Regulation

GSTO1-IN-1 is a critical tool for dissecting the role of GSTO1 in inflammatory pathways, particularly the NLRP3 inflammasome. GSTO1 catalyzes the deglutathionylation of NEK7, a process that enables NLRP3 inflammasome assembly and subsequent IL-1β release [4]. Treatment with GSTO1-IN-1 inhibits GSTO1 activity, thereby increasing NEK7 S-glutathionylation and reducing NLRP3 inflammasome-mediated IL-1β production. This application is particularly relevant for researchers studying autoinflammatory diseases, neurodegenerative conditions (e.g., ALS/FTD where FUS S-glutathionylation is implicated), or the intersection of redox biology and innate immunity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSTO1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.